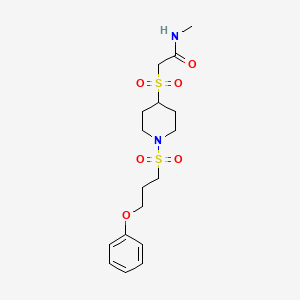
N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Fluorescence-Tagged Histamine H3 Receptor Ligands
Different derivatives of (3‐phenoxypropyl)piperidine have been conjugated with fluorescent moieties, producing novel histamine H3 receptor ligands. These compounds, synthesized from piperidine, have shown good to excellent affinities for the histamine H3 receptor, with Ki values ranging from 13.4 to 0.048 nM. Selected compounds demonstrated antagonist potencies in vivo, highlighting their potential as tools for studying the histamine H3 receptor binding site (Amon et al., 2007).
Antibacterial Activity of Acetamide Derivatives
A series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds exhibited moderate inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli, with one compound displaying the most potent growth-inhibitory effects (Iqbal et al., 2017).
Enzyme Inhibitory Activities
N-Substituted acetamides were synthesized and assessed for their inhibitory potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound showed significant activity, suggesting a potential therapeutic application in conditions requiring enzyme inhibition (Virk et al., 2018).
Gastroprotective Activity
A series of N-(phenoxypropyl)acetamide derivatives with a thioether moiety were synthesized and evaluated for their gastroprotective activity. These compounds showed potent gastroprotective activity upon oral administration in rat models, indicating their potential as novel anti-ulcer drugs with gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).
NOP Receptor Agonists with Analgesic and Sedative Properties
A series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues were identified as NOP receptor agonists, demonstrating over 100-fold selectivity over the MOP receptor. The N-methyl acetamide derivative was particularly noted for its antinociceptive and sedative effects in rodent models, showcasing its potential in pain management (Palin et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S2/c1-18-17(20)14-26(21,22)16-8-10-19(11-9-16)27(23,24)13-5-12-25-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMORRWXPYJLTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)

![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)
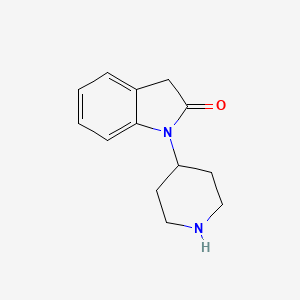
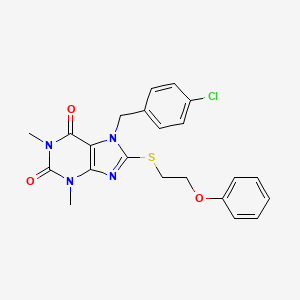
![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)

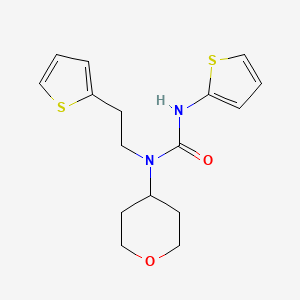
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
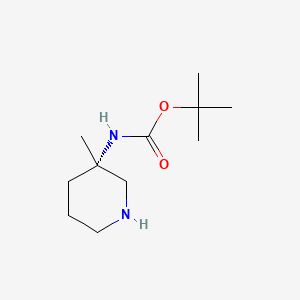
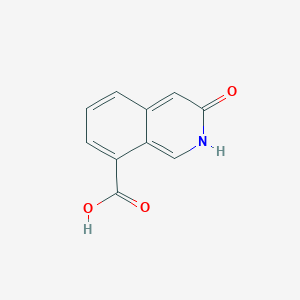
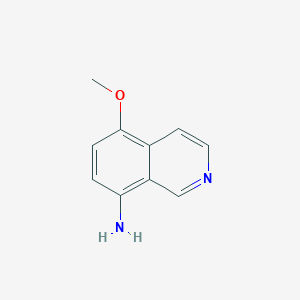
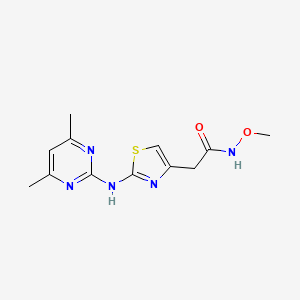
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)